molecular formula C14H12O3S B6402043 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261906-44-8

3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402043
CAS RN: 1261906-44-8
M. Wt: 260.31 g/mol
InChI Key: UGWAYCCSAMKOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(3-methylthiophenyl)benzoic acid (3-HMTBA) is an important organic compound with a variety of applications in the scientific research field. It is a white crystalline powder with a molecular formula of C11H10O3S and a molecular weight of 218.26 g/mol. 3-HMTBA is a common research reagent and has been used in a variety of research applications. It is mainly used as a reagent in the synthesis of other compounds, such as drugs and other organic compounds.

Scientific Research Applications

3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, such as anticonvulsants, antibiotics, and anti-tumor agents. It has also been used in the synthesis of other organic compounds, such as polymers and dyes. Additionally, 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% has been used in the synthesis of catalysts, such as palladium-based catalysts, which are used in a variety of chemical reactions.

Mechanism of Action

3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% is a reagent used in the synthesis of other compounds, and as such, it does not have a mechanism of action of its own. However, the compounds that are synthesized using 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% may have their own mechanisms of action, depending on their structure and function.
Biochemical and Physiological Effects
3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% is not known to have any biochemical or physiological effects of its own. However, the compounds that are synthesized using 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% may have their own biochemical and physiological effects, depending on their structure and function.

Advantages and Limitations for Lab Experiments

3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% is a common research reagent and has a number of advantages when used in laboratory experiments. It is a stable compound and is easy to handle, store, and use. It is also a relatively inexpensive reagent, making it a cost-effective choice for many experiments. Additionally, 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% is a versatile reagent and can be used in a variety of reactions, including catalysis and organic synthesis.
The main limitation of 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% is that it is a relatively volatile compound, and thus it must be handled and stored carefully. Additionally, the reaction of 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% with other compounds may produce hazardous byproducts, which must be disposed of properly.

Future Directions

3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% has a wide range of applications in the scientific research field, and as such, there are many potential future directions for its use. One potential future direction is the development of new catalysts and reagents for organic synthesis. Additionally, 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% could be used to synthesize new drugs and other organic compounds, such as polymers and dyes. Finally, 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% could be used to develop new methods for the purification and characterization of organic compounds.

Synthesis Methods

3-Hydroxy-4-(3-methylthiophenyl)benzoic acid, 95% can be synthesized from the reaction of 4-methylthiophenol and 3-bromobenzoic acid in the presence of anhydrous sodium acetate. The reaction is carried out at room temperature for 6 hours and then the product is collected by filtration and washed with water. The yield of the reaction is usually around 95%.

properties

IUPAC Name

3-hydroxy-4-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWAYCCSAMKOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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